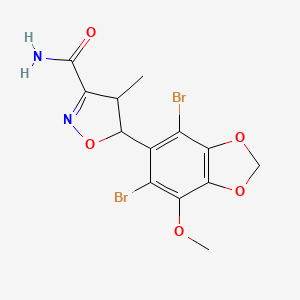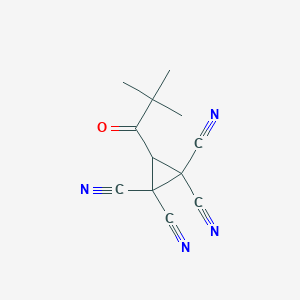![molecular formula C22H20FN3O4 B15000432 5-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15000432.png)
5-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-DIMETHOXYPHENYL)-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes both methoxy and fluorophenyl groups
准备方法
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and yield.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-(3,4-DIMETHOXYPHENYL)-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they often include enzymes, receptors, and other biomolecules.
相似化合物的比较
When compared to similar compounds, 5-(3,4-DIMETHOXYPHENYL)-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural features Similar compounds may include other pyrrolopyrimidine derivatives with different substituents, which can affect their chemical and biological properties
属性
分子式 |
C22H20FN3O4 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
5-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20FN3O4/c1-24-16-12-26(15-8-6-14(23)7-9-15)20(19(16)21(27)25(2)22(24)28)13-5-10-17(29-3)18(11-13)30-4/h5-12H,1-4H3 |
InChI 键 |
IUVQHADNNOYUAX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15000350.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B15000355.png)

![Methyl 7-(2-chlorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15000369.png)

![N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15000392.png)
![4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B15000393.png)
![ethyl 2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate](/img/structure/B15000400.png)
![7-Methoxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B15000401.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15000402.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide](/img/structure/B15000418.png)
![1-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15000425.png)

